molecular formula C7H12ClNO2 B12901864 1-Methylpiperidin-4-yl carbonochloridate CAS No. 87571-86-6

1-Methylpiperidin-4-yl carbonochloridate

Cat. No.: B12901864
CAS No.: 87571-86-6
M. Wt: 177.63 g/mol
InChI Key: FKTCBHHHFUUZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidin-4-yl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in organic synthesis and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Methylpiperidin-4-yl carbonochloridate involves several steps. One common method includes the reaction of 1-methylpiperidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylpiperidin-4-yl carbonochloridate undergoes various chemical reactions, including:

Common reagents used in these reactions include phosgene, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl carbonochloridate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

1-Methylpiperidin-4-yl carbonochloridate can be compared with other piperidine derivatives, such as:

These compounds highlight the versatility and unique properties of this compound in various scientific and industrial applications.

Properties

CAS No.

87571-86-6

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) carbonochloridate

InChI

InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3

InChI Key

FKTCBHHHFUUZDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.